molecular formula C18H28N6O7 B14738682 Glycyl-L-prolylglycylglycyl-L-prolylglycine CAS No. 5891-39-4

Glycyl-L-prolylglycylglycyl-L-prolylglycine

Cat. No.: B14738682
CAS No.: 5891-39-4
M. Wt: 440.5 g/mol
InChI Key: ARVSKWVVIOHPQI-RYUDHWBXSA-N
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Description

Glycyl-L-prolylglycylglycyl-L-prolylglycine is a peptide compound composed of glycine and proline residues. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-prolylglycylglycyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often using automated synthesizers and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-prolylglycylglycyl-L-prolylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or EDC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiol groups.

Scientific Research Applications

Glycyl-L-prolylglycylglycyl-L-prolylglycine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Glycyl-L-prolylglycylglycyl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-prolylglycylglycyl-L-prolylglycine is unique due to its specific sequence and the presence of multiple proline residues, which can influence its structural properties and biological activities. This uniqueness makes it a valuable compound for studying peptide behavior and developing new applications.

Properties

CAS No.

5891-39-4

Molecular Formula

C18H28N6O7

Molecular Weight

440.5 g/mol

IUPAC Name

2-[[(2S)-1-[2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C18H28N6O7/c19-7-14(26)23-5-1-3-11(23)17(30)21-8-13(25)20-9-15(27)24-6-2-4-12(24)18(31)22-10-16(28)29/h11-12H,1-10,19H2,(H,20,25)(H,21,30)(H,22,31)(H,28,29)/t11-,12-/m0/s1

InChI Key

ARVSKWVVIOHPQI-RYUDHWBXSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)O

Origin of Product

United States

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